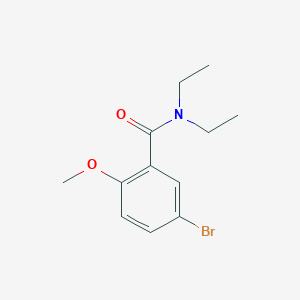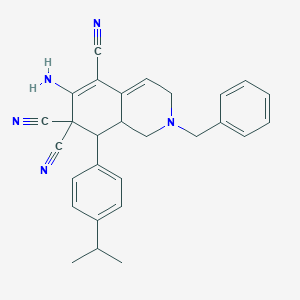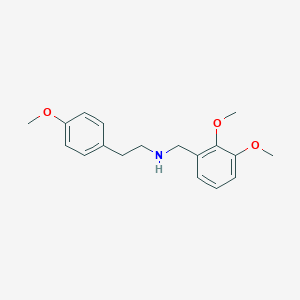
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, also known as CPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAC belongs to the class of dihydropyridazines, which are organic compounds that have a pyridazine ring with two hydrogen atoms replaced by two other groups.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cellular processes. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can reduce the size of tumors and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine. One area of interest is the development of new derivatives of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine that have improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine, which could lead to the development of more targeted therapies for various diseases. Finally, there is also potential for the use of 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine as a diagnostic tool for certain types of cancer, based on its ability to selectively inhibit the growth of cancer cells.
Métodos De Síntesis
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine can be synthesized through a reaction between 4-chlorobenzaldehyde, acetophenone, and malononitrile in the presence of ammonium acetate and glacial acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Chlorophenyl)-3-acetyl-4-phenyl-5-cyano-6-amino-1,4-dihydropyridazine has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Propiedades
Fórmula molecular |
C19H15ClN4O |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
3-acetyl-6-amino-1-(4-chlorophenyl)-4-phenyl-4H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN4O/c1-12(25)18-17(13-5-3-2-4-6-13)16(11-21)19(22)24(23-18)15-9-7-14(20)8-10-15/h2-10,17H,22H2,1H3 |
Clave InChI |
YPLHAPLMYPBRKA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)C1=NN(C(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)